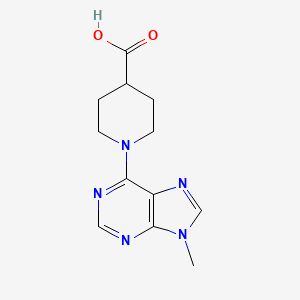

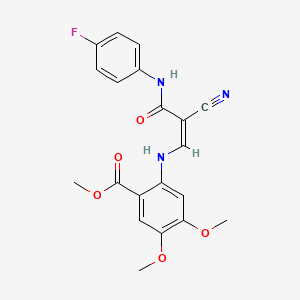

![molecular formula C26H28O7 B2977442 2-((3-(3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-基)-6-乙基-4-氧代-2-丙基-4H-色满-7-基)氧基)乙酸甲酯 CAS No. 180077-42-3](/img/structure/B2977442.png)

2-((3-(3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-基)-6-乙基-4-氧代-2-丙基-4H-色满-7-基)氧基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 3,4-dihydro-2H-benzo[b][1,4]dioxepin . It’s part of a class of compounds that have been studied for their significant biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one compound had a yield of 86%, a color of red, a melting point of 117–120 °C, and a conductivity of 11 ohm−1 cm2 mol−1 in DMF .科学研究应用

香豆素衍生物的抗氧化活性与合成

Kadhum 等人的研究(2011)侧重于合成香豆素的抗氧化活性,探索其在对抗各种疾病相关的氧化应激中的潜力。该研究强调了这些化合物的合成和抗氧化特性,突出了它们在药物化学中的相关性和潜在治疗应用 (Kadhum 等,2011)。

抗菌和抗微生物应用

Parameshwarappa 等人的另一项研究(2009)合成了噻唑取代的香豆素,并研究了它们的抗菌和抗真菌活性。这项研究强调了此类化合物在开发新的抗菌剂中的重要性,这对于解决抗生素耐药性至关重要 (Parameshwarappa 等,2009)。

基于 PEG 的共聚物的生物医学应用

Delplace 等人(2013)讨论了通过氮氧化物介导的自由基开环聚合合成可降解的基于 PEG 的共聚物。这些共聚物结合了环状乙烯酮缩醛,专为生物医学应用而设计,为药物输送和组织工程的可降解材料的开发提供了一种有希望的方法 (Delplace 等,2013)。

海洋来源的抗氧化和抗炎特性

Makkar 和 Chakraborty(2018)对红藻 Gracilaria opuntia 的研究发现了一种高度氧化的 2H-色满衍生物,具有有效的抗氧化和抗炎特性。这种化合物在抑制促炎酶的同时具有显着的抗氧化活性,使其成为进一步研究天然抗炎和抗氧化剂的有趣候选者 (Makkar 和 Chakraborty,2018)。

包含酞嗪的杂环合成

Khalil 等人(2009)展示了通过利用酞嗪合成新的亚氨基香豆素、色满酮和氨基噻唑衍生物,证明了它们的抗微生物活性。这项研究突出了香豆素衍生物在创建具有药物化学潜在应用的杂环化合物方面的多功能性 (Khalil 等,2009)。

作用机制

未来方向

The future directions for research on this compound could involve further exploration of its biological activities. For instance, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory ligands and their metal complexes on Vero cell lines . The less cytotoxic and more potential antimicrobial Zn (II) complex and its ligand were assessed by a molecular docking study . Such studies can help understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes .

属性

IUPAC Name |

methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-2-propylchromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-4-7-20-25(17-8-9-19-23(13-17)31-11-6-10-30-19)26(28)18-12-16(5-2)21(14-22(18)33-20)32-15-24(27)29-3/h8-9,12-14H,4-7,10-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRPPYOIYQCMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)OCC(=O)OC)C3=CC4=C(C=C3)OCCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

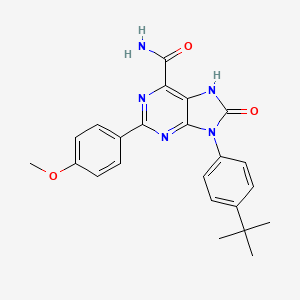

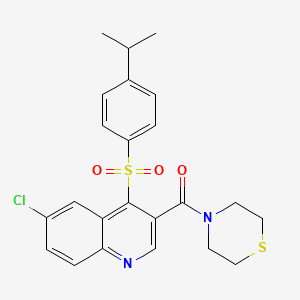

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

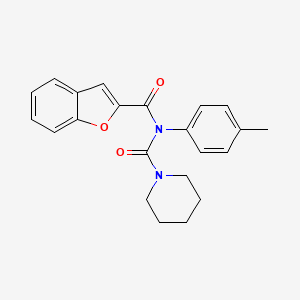

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

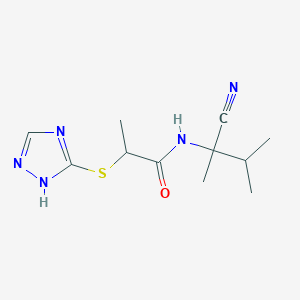

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

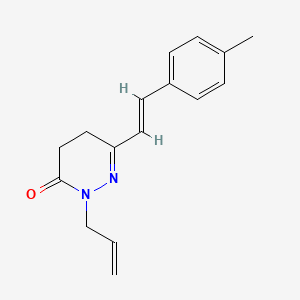

![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)

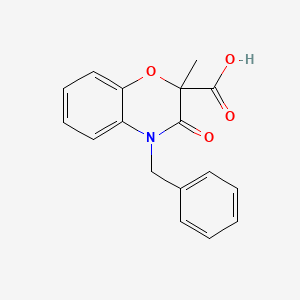

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)